molecular formula C24H21NO6 B5442756 (E)-1-(2-HYDROXYPHENYL)-3-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE

(E)-1-(2-HYDROXYPHENYL)-3-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE

Cat. No.: B5442756
M. Wt: 419.4 g/mol
InChI Key: TYBDFYGXKOVOPG-YRNVUSSQSA-N
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Description

(E)-1-(2-HYDROXYPHENYL)-3-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structural features. This compound is part of the chalcone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-HYDROXYPHENYL)-3-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-HYDROXYPHENYL)-3-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-1-(2-HYDROXYPHENYL)-3-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cancer research due to its cytotoxic properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-HYDROXYPHENYL)-3-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: The compound may inhibit specific signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(2-HYDROXYPHENYL)-3-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-16-13-19(9-10-21(16)25(28)29)31-15-18-14-17(8-12-24(18)30-2)7-11-23(27)20-5-3-4-6-22(20)26/h3-14,26H,15H2,1-2H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBDFYGXKOVOPG-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=CC(=O)C3=CC=CC=C3O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)C3=CC=CC=C3O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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